

O-Desmethyl Midostaurin (CGP52421): A Comprehensive Kinase Inhibition Profile

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Compound of Interest

Compound Name: *O-Desmethyl Midostaurin*

Cat. No.: *B1245270*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

O-Desmethyl Midostaurin, also known as CGP52421, is one of the two major and pharmacologically active human metabolites of Midostaurin (Rydapt®), a multi-kinase inhibitor approved for the treatment of FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis.^{[1][2]} Following administration of the parent drug, Midostaurin, both CGP52421 and the other primary metabolite, CGP62221, reach significant plasma concentrations, contributing to the overall therapeutic effect.^[1] Understanding the specific kinase inhibition profile of CGP52421 is therefore critical for a complete comprehension of Midostaurin's mechanism of action, efficacy, and potential off-target effects. This document provides a detailed technical overview of the kinase inhibition profile of CGP52421, including quantitative inhibitory data, the experimental protocols used for its determination, and its impact on key cellular signaling pathways.

Quantitative Kinase Inhibition Profile

The inhibitory activity of **O-Desmethyl Midostaurin** (CGP52421) has been assessed against a broad panel of protein kinases. The potency of CGP52421 is generally observed to be approximately 10-fold lower than that of its parent compound, Midostaurin.^[3] The following table summarizes the percentage of inhibition of various kinases at a 1 μ M concentration of CGP52421, as determined by radiometric kinase assays.

Kinase Target Family	Kinase Target	% Inhibition at 1 μ M CGP52421
Tyrosine Kinase	FLT3 (WT)	99
FLT3 (D835Y)		100
KIT (WT)		99
KIT (D816V)		94
PDGFR α		99
PDGFR β		100
VEGFR2 (KDR)		100
FES		85
FYN		96
LYN		99
SRC		98
SYK		98
YES		98
Serine/Threonine Kinase	AKT1	96
CAMK1		98
GSK3 β		85
PKA		99
PKC α		100
PKC β 1		100
PKC β 2		100
PKC γ		100
PKC δ		100
PKC ϵ		100

PKC η	100
PKC θ	100
RSK1	90

Data extracted from FDA
Pharmacology Review of NDA
207997. The full study report
contains data on a wider panel
of kinases.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for characterizing compounds like CGP52421. Radiometric protein kinase assays are a standard and robust method for quantifying this activity.

Representative Radiometric Kinase Assay Protocol

This protocol provides a representative workflow for determining the *in vitro* inhibitory activity of a test compound against a specific protein kinase.

1. Reagents and Materials:

- Kinase Reaction Buffer (5x): 250 mM HEPES or Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 0.5 mg/mL BSA, 5 mM DTT.
- ATP Mix: A solution containing unlabeled ("cold") ATP and radiolabeled [γ -³³P]ATP or [γ -³²P]ATP. The final concentration of ATP in the reaction should be at or near the Km for the specific kinase.
- Kinase: Purified, recombinant protein kinase of interest.
- Substrate: A specific peptide or protein substrate for the kinase (e.g., Myelin Basic Protein for broad-spectrum assays, or a specific peptide like ABLtide for ABL kinase).
- Test Compound: **O-Desmethyl Midostaurin (CGP52421)** serially diluted in DMSO.

- Stop Solution: 75 mM phosphoric acid or 1% trifluoroacetic acid.
- Phosphocellulose Paper: P81 paper for capturing the phosphorylated substrate.
- Scintillation Counter: For quantifying radioactivity.

2. Assay Procedure:

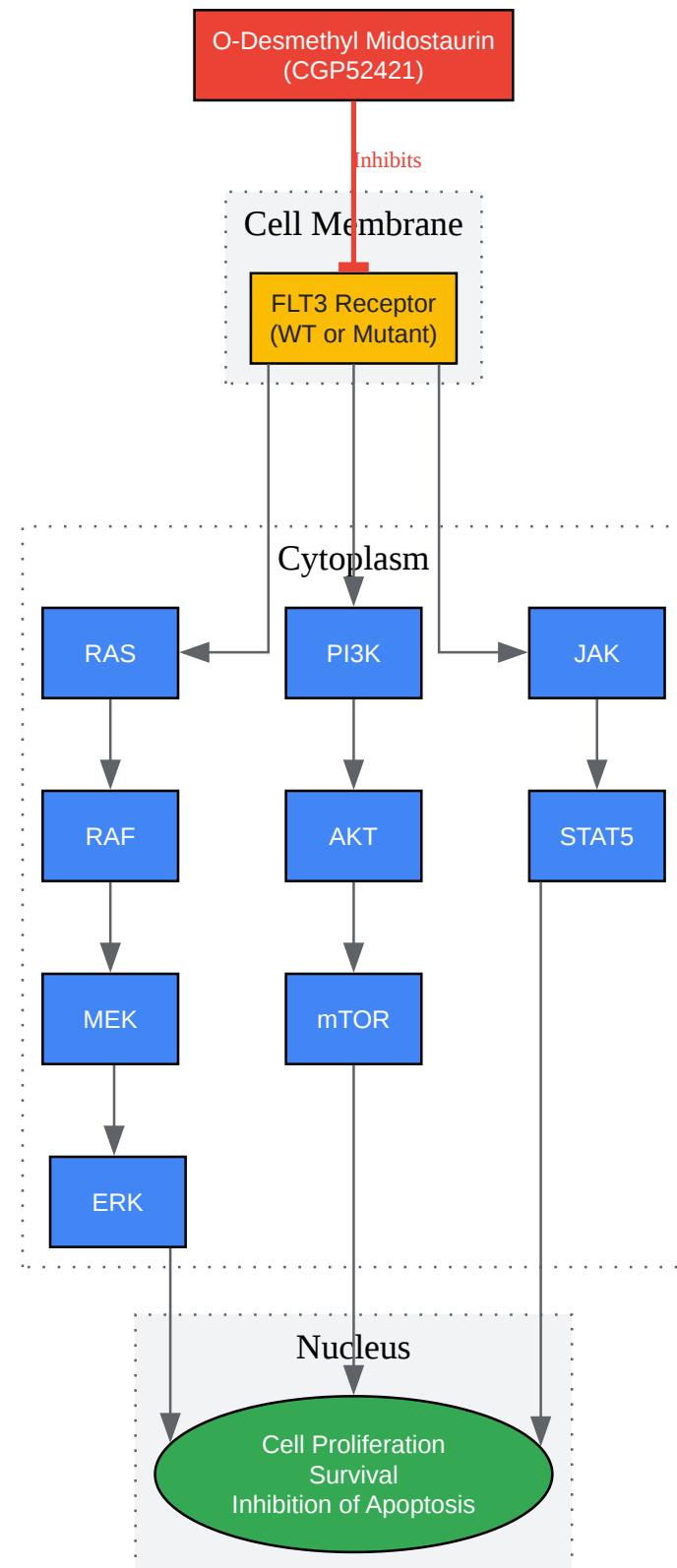
- Preparation of Reaction Mix: A master mix is prepared containing the 1x kinase reaction buffer, the specific kinase, and its substrate.
- Compound Addition: 5 μ L of the serially diluted test compound (CGP52421) or DMSO (vehicle control) is added to the wells of a 96-well plate.
- Initiation of Reaction: 20 μ L of the kinase/substrate master mix is added to each well. The plate is briefly incubated at room temperature.
- ATP Addition: 25 μ L of the ATP mix is added to each well to start the kinase reaction. The final reaction volume is 50 μ L.
- Incubation: The reaction plate is incubated at 30°C for a predetermined period (e.g., 20-60 minutes), ensuring the reaction remains within the linear range.
- Stopping the Reaction: The reaction is terminated by adding 50 μ L of the stop solution.
- Substrate Capture: A 50 μ L aliquot from each well is spotted onto a P81 phosphocellulose paper sheet.
- Washing: The P81 paper is washed multiple times (e.g., 3-4 times for 10 minutes each) with 0.75% phosphoric acid to remove unreacted $[\gamma^{33}\text{P}]$ ATP.
- Quantification: The paper is dried, and the radioactivity incorporated into the substrate is measured using a scintillation counter.
- Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to the DMSO control. IC50 values are then determined by fitting the data to a four-parameter logistic curve.

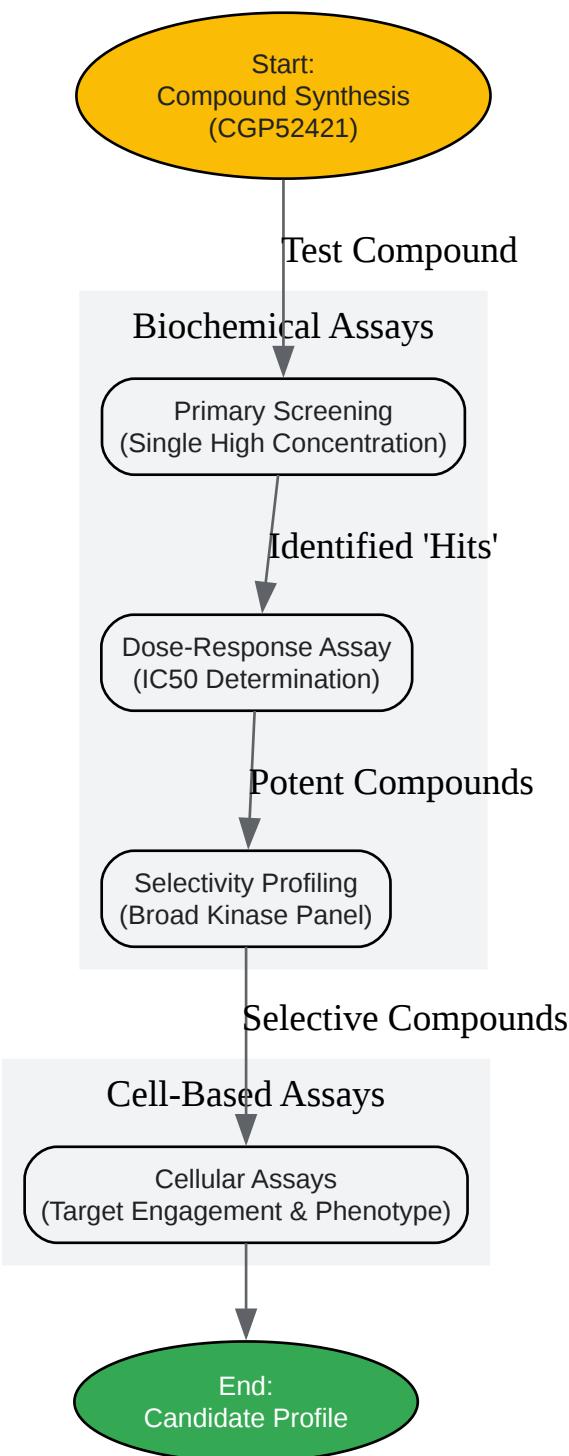
Signaling Pathways and Visualizations

O-Desmethyl Midostaurin, like its parent compound, primarily exerts its therapeutic effect by inhibiting key signaling pathways that are constitutively activated in certain cancers, most notably the FLT3 signaling cascade in AML.

FLT3 Signaling Pathway Inhibition

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, such as internal tandem duplications (ITD), lead to its constitutive, ligand-independent activation. This drives uncontrolled cell proliferation and survival through several downstream signaling pathways. CGP52421 potently inhibits both wild-type and mutant FLT3, thereby blocking these downstream signals.





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